molecular formula C7H3BrFNO3 B15243754 3-Bromo-5-fluoro-4-nitrobenzaldehyde

3-Bromo-5-fluoro-4-nitrobenzaldehyde

Cat. No.: B15243754
M. Wt: 248.01 g/mol
InChI Key: WVACBERNMUBJAD-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-4-nitrobenzaldehyde is an organic compound with the molecular formula C7H3BrFNO3 It is a derivative of benzaldehyde, featuring bromine, fluorine, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-fluoro-4-nitrobenzaldehyde typically involves multi-step reactions starting from benzaldehyde derivatives. One common method includes:

    Nitration: Introduction of the nitro group to the benzaldehyde ring.

    Bromination: Addition of bromine to the nitrobenzaldehyde.

    Fluorination: Introduction of the fluorine atom to the bromonitrobenzaldehyde.

Industrial Production Methods: Industrial production often employs similar multi-step synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. Techniques such as Friedel-Crafts acylation followed by nitration and halogenation are commonly used .

Types of Reactions:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromine and fluorine atoms can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation or using reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

3-Bromo-5-fluoro-4-nitrobenzaldehyde has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoro-4-nitrobenzaldehyde involves its reactivity due to the presence of electron-withdrawing groups (bromine, fluorine, and nitro). These groups influence the compound’s electrophilicity, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways depend on the specific reactions it undergoes, such as nucleophilic substitution or electrophilic aromatic substitution .

Comparison with Similar Compounds

  • 3-Bromo-4-fluorobenzaldehyde
  • 4-Fluoro-3-nitrobenzaldehyde
  • 3-Bromo-5-nitrobenzaldehyde

Comparison: 3-Bromo-5-fluoro-4-nitrobenzaldehyde is unique due to the simultaneous presence of bromine, fluorine, and nitro groups, which confer distinct reactivity patterns compared to its analogs. For instance, 3-Bromo-4-fluorobenzaldehyde lacks the nitro group, affecting its electrophilicity and reactivity in substitution reactions. Similarly, 4-Fluoro-3-nitrobenzaldehyde lacks the bromine atom, influencing its behavior in halogenation reactions .

Properties

Molecular Formula

C7H3BrFNO3

Molecular Weight

248.01 g/mol

IUPAC Name

3-bromo-5-fluoro-4-nitrobenzaldehyde

InChI

InChI=1S/C7H3BrFNO3/c8-5-1-4(3-11)2-6(9)7(5)10(12)13/h1-3H

InChI Key

WVACBERNMUBJAD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)[N+](=O)[O-])Br)C=O

Origin of Product

United States

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